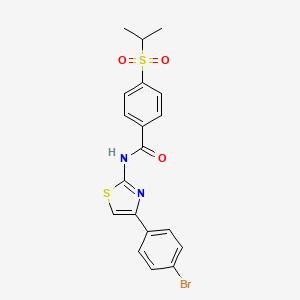
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
DNA Binding and Biological Staining
The structure of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide suggests potential similarities with Hoechst 33258, a known DNA minor groove binder. Hoechst 33258 and its analogues are prominent for their strong binding to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. These compounds are widely utilized as fluorescent DNA stains in cell biology for chromosome and nuclear staining, as well as for analyzing nuclear DNA content values via flow cytometry. Furthermore, they have applications in studying plant chromosomes. Additionally, Hoechst derivatives are explored for their potential as radioprotectors and topoisomerase inhibitors, providing a basis for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Optoelectronic Materials
Compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide may have potential applications in the field of optoelectronics. Quinazoline and pyrimidine derivatives, structurally similar to the given compound, are extensively explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The inclusion of quinazoline and pyrimidine fragments in π-extended conjugated systems is valued for the creation of novel optoelectronic materials. Such compounds are investigated for their electroluminescent properties and their use in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, some derivatives are of interest as potential structures for nonlinear optical materials and for colorimetric pH sensors (Lipunova et al., 2018).
Antioxidant and Anti-inflammatory Agents
The benzothiazole moiety, a part of the compound , is present in various bioactive heterocycles and natural products. It's noted for its significant role in compounds with a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The structure of benzothiazole is central in many potent drugs, and it is continually attracting attention for its biological and therapeutic activities. Specifically, benzofused thiazole derivatives have been investigated for their potential as alternative antioxidant and anti-inflammatory agents. Studies have indicated that certain benzofused thiazole derivatives show distinct anti-inflammatory and antioxidant activities, making them a promising template for the development of new therapeutic agents (Sumit et al., 2020).
Synthesis of Fused Heterocycles
The compound also bears resemblance to 4-(2-R-aryl)-1,2,3-chalcogenadiazoles, which are used in synthesizing various heterocyclic compounds like 1-benzofurans, indoles, 1-benzothiophenes, and 1-benzoselenophenes. The synthetic potential of these compounds is leveraged in creating a wide array of heterocyclic compounds, indicating that N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide could also be a precursor or an intermediate in the synthesis of complex fused heterocycles (Petrov & Androsov, 2013).
Propiedades
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S2/c1-12(2)27(24,25)16-9-5-14(6-10-16)18(23)22-19-21-17(11-26-19)13-3-7-15(20)8-4-13/h3-12H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLYTTBQQYJGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2425648.png)
![N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide](/img/structure/B2425649.png)
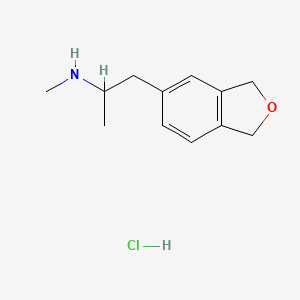
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425651.png)
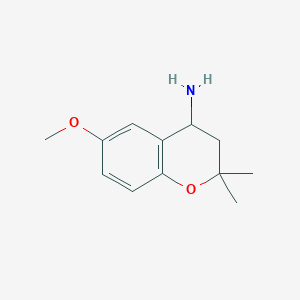
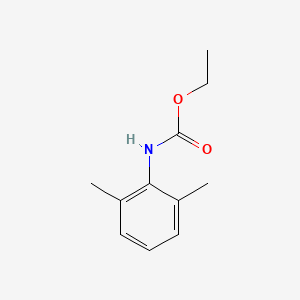
![N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2425657.png)
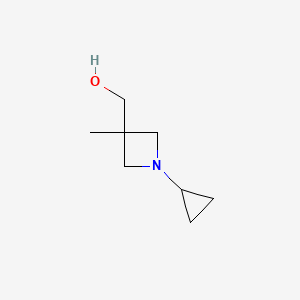
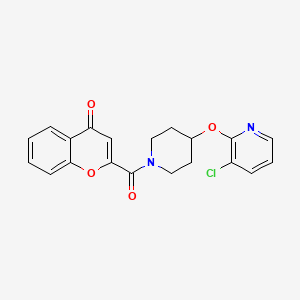
![2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2425662.png)
![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2425667.png)
![8-(3-((2-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425668.png)
